(2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with a methoxyphenyl and a methylphenyl group, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 3-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a suitable chromene precursor under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is formed. Post-reaction, the compound is purified using methods like recrystallization or column chromatography to achieve the required purity for further applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, often under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized chromene derivatives, reduced amine derivatives, and various substituted chromene compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. It may inhibit the activity of certain enzymes, leading to reduced inflammation and oxidative damage. Additionally, it can modulate signaling pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and biological activity.
tert-Butylamine: An aliphatic amine with different chemical properties and applications.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis, with distinct functional groups and reactivity.
Uniqueness
(2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its chromene core structure combined with methoxyphenyl and methylphenyl groups. This unique combination imparts specific biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20N2O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-methylphenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C24H20N2O3/c1-16-6-5-8-19(14-16)26-24-21(15-17-7-3-4-9-22(17)29-24)23(27)25-18-10-12-20(28-2)13-11-18/h3-15H,1-2H3,(H,25,27) |
InChI Key |
SMCUPTQPVYAPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.